molecular formula C9H10BrN5OS B12269524 5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12269524
M. Wt: 316.18 g/mol
InChI Key: WHSSOBHGWFSPAI-UHFFFAOYSA-N
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Description

5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom, a methylsulfanyl group, and an oxadiazole moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Bromination of Pyrimidine: The bromination of the pyrimidine ring is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Thioether Formation:

    Coupling Reaction: The final step involves coupling the oxadiazole moiety with the brominated pyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of automated synthesizers, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring, potentially leading to ring-opened products.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom could produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound may find applications in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety may contribute to its binding affinity and specificity, while the bromine and methylsulfanyl groups could influence its pharmacokinetic properties. Further studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine: This compound is similar but contains a thiadiazole ring instead of an oxadiazole ring.

    5-bromo-N-[(5-methyl-1,2,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine: This compound has a different oxadiazole isomer.

    5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylsulfanyl)pyrimidin-4-amine: This compound has an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

The uniqueness of 5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the oxadiazole ring, in particular, is known to enhance the compound’s stability and potential pharmacological properties.

Properties

Molecular Formula

C9H10BrN5OS

Molecular Weight

316.18 g/mol

IUPAC Name

5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C9H10BrN5OS/c1-5-14-15-7(16-5)4-11-8-6(10)3-12-9(13-8)17-2/h3H,4H2,1-2H3,(H,11,12,13)

InChI Key

WHSSOBHGWFSPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CNC2=NC(=NC=C2Br)SC

Origin of Product

United States

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